molecular formula C10H10O3 B3040791 Methyl 4-formyl-3-methylbenzoate CAS No. 24078-24-8

Methyl 4-formyl-3-methylbenzoate

Cat. No.: B3040791
CAS No.: 24078-24-8
M. Wt: 178.18 g/mol
InChI Key: BNDZGHTWTJZPSE-UHFFFAOYSA-N
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Description

Methyl 4-formyl-3-methylbenzoate (CAS: 24078-24-8) is an aromatic ester derivative featuring a benzoate backbone substituted with a formyl (-CHO) group at the para position (C4) and a methyl (-CH3) group at the meta position (C3). Its molecular formula is C10H10O3, with a molecular weight of 178.19 g/mol. The compound’s structure combines reactive functionalities: the formyl group enables nucleophilic additions or condensations, while the methyl group introduces steric effects that may influence reactivity and crystallinity.

Properties

IUPAC Name

methyl 4-formyl-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDZGHTWTJZPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901249696
Record name Benzoic acid, 4-formyl-3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24078-24-8
Record name Benzoic acid, 4-formyl-3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24078-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-formyl-3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-formyl-3-methylbenzoate can be synthesized through several methods. One common method involves the reaction of 4,5-dihydro-6-methyl-3(2H)pyridazinone with this compound in the presence of potassium hydroxide in ethanol at 70°C for one hour. The reaction mixture is then acidified with hydrochloric acid under ice-cooling .

Industrial Production Methods: Industrial production of this compound typically involves the esterification of 4-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-formyl-3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-formyl-3-methylbenzoate involves its reactivity due to the presence of the formyl and ester groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification reactions. These functional groups make the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-formyl-3-methylbenzoate belongs to a class of substituted methyl benzoates. Below is a comparative analysis with key analogs, focusing on structural, functional, and application-based differences.

Positional Isomers

Methyl 3-formyl-4-methylbenzoate (CAS: 23038-60-0) Structural Difference: The formyl and methyl groups are swapped (C3-formyl, C4-methyl vs. C4-formyl, C3-methyl). Impact: The altered substituent positions modify electronic effects. Similarity Score: 0.97 (structural similarity based on ).

Methyl 4-formylbenzoate (CAS: Not explicitly provided) Structural Difference: Lacks the C3-methyl group.

Functional Group Analogs

Sandaracopimaric Acid Methyl Ester (CAS: Not provided) Structural Difference: A diterpenoid methyl ester with a complex tricyclic backbone (). Impact: The larger, rigid structure of sandaracopimaric acid derivatives limits applications in host-guest chemistry but enhances utility in natural product studies.

Fatty Acid Methyl Esters (FAMEs)

  • Example : Methyl palmitate (CAS: 112-39-0, ).

  • Structural Difference : Aliphatic chains vs. aromatic backbone.
  • Impact : FAMEs are predominantly used in biofuels and lipidomics, whereas this compound’s aromaticity suits organic synthesis and crystallography.

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Key Applications
This compound 24078-24-8 C10H10O3 C4-CHO, C3-CH3 Organic synthesis, host-guest chemistry
Methyl 3-formyl-4-methylbenzoate 23038-60-0 C10H10O3 C3-CHO, C4-CH3 Isomer-specific reactivity studies
Methyl 4-formylbenzoate 157818-52-3 C9H8O3 C4-CHO Photochemical synthesis
Sandaracopimaric Acid Methyl Ester N/A C21H32O2 Tricyclic diterpenoid Natural product analysis
Methyl Palmitate 112-39-0 C17H34O2 C16 aliphatic chain Biofuels, lipidomics

Biological Activity

Methyl 4-formyl-3-methylbenzoate, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including its impact on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H10O3C_{10}H_{10}O_3 and a molecular weight of 178.18 g/mol. Its structure features a methoxy group attached to a benzoate ring, which is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that methylated benzoate derivatives exhibit significant anticancer activities. For instance, this compound has been shown to inhibit the growth of human breast cancer MCF-7 cells. The growth inhibitory activity was quantified with a 50% inhibitory concentration (IC50) value of approximately 27 nM, suggesting potent anticancer properties .

Insecticidal Activity

This compound has also been investigated for its insecticidal properties. Research indicates that similar compounds can affect insect behavior and physiology by disrupting neurotransmitter systems. For example, studies on related methylated benzoates have demonstrated effects on the fecundity and longevity of aphids and other pests, indicating potential use as environmentally safe insecticides .

Neurotoxicity Studies

There is preliminary evidence suggesting that high doses of methylated benzoates can impact the nervous system. In animal models, compounds structurally related to this compound have been shown to reduce cholinesterase activity, which is critical for neurotransmitter regulation . This raises concerns about neurotoxic effects at elevated exposure levels.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

  • Inhibition of Enzyme Activity : Similar compounds have been documented to inhibit enzymes involved in metabolic pathways in both insects and mammalian systems.
  • Disruption of Cell Signaling : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis in cancer cells.
  • Neurotransmitter Modulation : The potential impact on cholinergic signaling suggests that this compound could modulate neurotransmitter levels, affecting both insect and mammalian nervous systems.

Case Studies

  • Anticancer Activity in MCF-7 Cells :
    • A study demonstrated that this compound significantly inhibited cell proliferation in human breast cancer cells (MCF-7). The study highlighted the structure-activity relationship (SAR) indicating that modifications to the methyl groups could enhance or diminish anticancer activity .
  • Insecticidal Effects :
    • Research focusing on related compounds revealed that methylated benzoates could reduce the fecundity of aphids (Aphis gossypii) and affect the developmental duration of their offspring, suggesting a potential role in pest management strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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